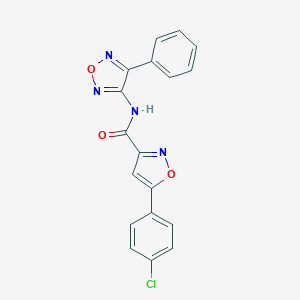![molecular formula C19H24N2O4S B257439 N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B257439.png)
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of normal and malignant B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies.
Mecanismo De Acción
BTK is a cytoplasmic tyrosine kinase that plays a critical role in N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide signaling. Upon antigen binding, the N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide complex activates BTK, which in turn activates downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, leading to cell survival and proliferation. TAK-659 selectively binds to the ATP-binding site of BTK, inhibiting its kinase activity and downstream signaling pathways.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has shown potent and selective inhibition of BTK, leading to inhibition of N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide signaling, decreased proliferation, and induction of apoptosis in B cells. TAK-659 has also been shown to inhibit the activation of macrophages and dendritic cells, which play a role in the tumor microenvironment. In addition, TAK-659 has been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments, including its potency and selectivity for BTK, as well as its ability to inhibit N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide signaling and downstream pathways. However, TAK-659 also has some limitations, including its potential off-target effects and the need for further evaluation in clinical trials.
Direcciones Futuras
There are several future directions for the development of TAK-659 and other BTK inhibitors. These include the evaluation of TAK-659 in combination with other anti-cancer agents, such as venetoclax, and in different types of B cell malignancies. In addition, the development of more selective BTK inhibitors and the identification of biomarkers of response to BTK inhibitors are areas of active research. Finally, the potential use of BTK inhibitors in other diseases, such as autoimmune disorders, is also an area of interest.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, starting with the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide (EDC) and 3-ethoxypropylamine to form the corresponding amide intermediate. The amide intermediate is then treated with furan-2-carboxylic acid and EDC to yield the final product, TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent and selective inhibition of BTK, leading to inhibition of N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide signaling, decreased proliferation, and induction of apoptosis in B cells.
Propiedades
Nombre del producto |
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide |
|---|---|
Fórmula molecular |
C19H24N2O4S |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
N-[3-(3-ethoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H24N2O4S/c1-2-24-11-6-10-20-18(23)16-13-7-3-4-9-15(13)26-19(16)21-17(22)14-8-5-12-25-14/h5,8,12H,2-4,6-7,9-11H2,1H3,(H,20,23)(H,21,22) |
Clave InChI |
QDOLGWMRMMVNSL-UHFFFAOYSA-N |
SMILES |
CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CO3 |
SMILES canónico |
CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
![N-[4-(dimethylamino)benzyl]-5-(4-ethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide](/img/structure/B257358.png)

![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)
![N-[3-(4-bromophenyl)-5-isoxazolyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257363.png)

![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B257371.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B257374.png)
![3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257375.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257377.png)

![5-(4-ethoxyphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}isoxazole-3-carboxamide](/img/structure/B257379.png)
